molecular formula C8H10N2O2 B184385 6-Methyl-2-(methylamino)nicotinic acid CAS No. 155790-12-8

6-Methyl-2-(methylamino)nicotinic acid

Cat. No.: B184385
CAS No.: 155790-12-8
M. Wt: 166.18 g/mol
InChI Key: UBKYMSYGVDXKCI-UHFFFAOYSA-N
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Description

6-Methyl-2-(methylamino)nicotinic acid (CAS 155790-12-8) is a substituted nicotinic acid derivative of interest in chemical and pharmaceutical research. This compound, with the molecular formula C 8 H 10 N 2 O 2 and a molecular weight of 166.18 g/mol, serves as a valuable synthetic intermediate . Its structure features both a carboxylic acid and a methylamino group on the pyridine ring, making it a versatile building block for the preparation of more complex molecules, including ester derivatives . Research indicates that related 2- and 6- substituted nicotinic acid compounds are frequently utilized as key intermediates in the synthesis of active pharmaceutical ingredients and agrochemicals . As such, this chemical is a useful reagent for medicinal chemistry efforts and method development in organic synthesis . This product is intended for research purposes and is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methyl-2-(methylamino)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-5-3-4-6(8(11)12)7(9-2)10-5/h3-4H,1-2H3,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBKYMSYGVDXKCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)C(=O)O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60565605
Record name 6-Methyl-2-(methylamino)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60565605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155790-12-8
Record name 6-Methyl-2-(methylamino)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60565605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comprehensive Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. However, no specific NMR data could be retrieved for 6-Methyl-2-(methylamino)nicotinic acid.

A search for ¹H NMR spectra of this compound did not yield any specific results. This type of analysis would be essential to identify the chemical environment of the hydrogen atoms in the molecule, including the protons on the pyridine (B92270) ring, the methyl group, and the methylamino group.

Similarly, no publicly available ¹³C NMR data for this compound could be located. This analysis is crucial for identifying all unique carbon atoms within the molecule, including those in the pyridine ring, the carboxylic acid group, and the two methyl groups.

Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment

Mass spectrometry techniques are vital for confirming the molecular weight and elemental composition of a compound, as well as for assessing its purity. The requested specific MS analyses for this compound could not be sourced.

No specific High-Resolution Mass Spectrometry data for this compound was found. HRMS would be the definitive method to confirm the exact molecular formula of the compound by providing a highly accurate mass measurement.

Searches for LC-MS analysis of this compound did not return any specific chromatograms or mass spectra. This technique is commonly used to separate the compound from a mixture and confirm its molecular weight.

No specific GC-MS data for this compound was found. This method, while sometimes requiring derivatization for compounds like nicotinic acids, would provide information on the compound's volatility and fragmentation pattern.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is a powerful tool for identifying the functional groups present in a molecule. By analyzing the vibrational modes of the molecule, specific bonds and functional groups can be assigned to characteristic absorption frequencies.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy of nicotinic acid and its derivatives provides valuable information about their molecular structure. For nicotinic acid, characteristic peaks are observed that correspond to the vibrations of its functional groups. The C-H stretching vibrations are typically seen in the range of 3071-2808 cm⁻¹. researchgate.net The stretching of the C=O bond in the carboxylic acid group and the C=C bonds within the pyridine ring are assigned to absorption bands at 1703-1714 cm⁻¹ and 1594 cm⁻¹, respectively. researchgate.net

In a study on 6-methylnicotinic acid, FTIR spectra were recorded using a standard solid specimen technique with KBr. tsijournals.com Another analysis of nicotinic acid showed characteristic signals at 3160 cm⁻¹ and 3367 cm⁻¹ corresponding to C-H and O-H groups, while bands at 1698 cm⁻¹ and 1617 cm⁻¹ were attributed to C=O and C=N bonds, respectively. researchgate.net

Functional GroupWavenumber (cm⁻¹)Reference
C-H stretch3071-2808 researchgate.net
C=O stretch1703-1714 researchgate.net
C=C stretch1594 researchgate.net
C-H and O-H groups3160 and 3367 researchgate.net
C=O and C=N bands1698 and 1617 researchgate.net

Attenuated Total Reflectance (ATR-IR) Spectroscopy

ATR-IR spectroscopy is a complementary technique to FTIR that is particularly useful for analyzing solid and liquid samples without extensive preparation. For 6-methylnicotinic acid, ATR-IR spectra have been recorded, providing further insight into its vibrational characteristics. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an essential technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction Analysis

A single-crystal X-ray study of 6-methylnicotinic acid revealed that the compound crystallizes in a monoclinic system with the space group P21/c. researchgate.netnanomegas.com The unit cell parameters were determined to be a = 3.8788 (8) Å, b = 13.634 (3) Å, and c = 6.1094 (12) Å, with a cell volume of 323.07 (12) ų. researchgate.net The analysis showed that all non-hydrogen atoms of the molecule are nearly coplanar. researchgate.netnih.gov

Crystal Data
Empirical formula C₇H₇NO₂
Formula weight 137.14
Temperature 293 (2) K
Wavelength 1.54184 Å
Crystal system Monoclinic
Space group P21/c
Unit cell dimensions a = 3.8788 (8) Å
b = 13.634 (3) Å
c = 6.1094 (12) Å
Volume 323.07 (12) ų
Z 2

Intermolecular Interactions and Crystal Packing Analysis

A significant feature of the crystal packing is the presence of π-π stacking interactions between the pyridine rings of neighboring molecules. The face-to-face distance between these parallel rings is approximately 3.466 (17) Å, indicating a partially overlapped arrangement. researchgate.netnih.gov

Electronic Absorption Spectroscopy (UV-Vis)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For nicotinic acid dissolved in a 0.1 M hydrochloric acid solution, the UV spectrum exhibits characteristic peaks at approximately 213 nm and 261 nm. starna.com The absorption frequencies of substituted nicotinic acids, including 6-methylnicotinic acid, have been studied in various solvents to understand the influence of the solvent environment on the electronic transitions. tsijournals.com

CompoundPeak 1 (nm)Peak 2 (nm)Solvent
Nicotinic acid~213~2610.1 M HCl

Based on a comprehensive search of scientific literature and databases, there is currently a lack of publicly available, detailed research findings specifically documenting the High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) analysis of the compound This compound .

While general information and methods for related nicotinic acid derivatives are documented, the specific analytical parameters, research findings, and data tables for this compound, as required by the requested article structure, are not present in the available literature.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable content that adheres strictly to the provided outline for this specific compound. Any attempt to do so would involve using data from analogous but distinct compounds, which would not meet the stringent requirements of the request.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in predicting the properties of a molecule without the need for empirical data. These methods solve the Schrödinger equation for the given molecular system, providing a wealth of information about its electronic structure and geometry.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a powerful and widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. This approach is known for its balance of accuracy and computational cost, making it suitable for a wide range of chemical systems. A typical DFT study on 6-Methyl-2-(methylamino)nicotinic acid would involve the following analyses:

The first step in a computational analysis is to determine the most stable three-dimensional arrangement of the atoms in the molecule, known as its equilibrium geometry. This is achieved by finding the minimum energy structure on the potential energy surface. The process involves iterative calculations where the forces on each atom are minimized. The resulting optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C2-N1---------
C6-C5---------
N-H---------
C-O---------
C2-N1-C6---------
H-N-C2---------
O-C-O---------
C5-C6-N1-C2---------
H-N-C2-C3---------
Note: This table is a placeholder to illustrate the type of data that would be generated. The values are represented as "---" as no published data is available.

Once the optimized geometry is obtained, a vibrational analysis is performed by calculating the second derivatives of the energy with respect to the atomic coordinates. This yields the harmonic vibrational frequencies, which correspond to the different modes of vibration of the molecule. These calculated frequencies can be compared with experimental infrared (IR) and Raman spectra to validate the computational model and to aid in the assignment of spectral bands to specific molecular motions, such as stretching, bending, and torsional vibrations.

Table 2: Hypothetical Calculated Vibrational Frequencies for this compound

Vibrational ModeCalculated Frequency (cm⁻¹)IR IntensityRaman Activity
O-H stretch---------
N-H stretch---------
C=O stretch---------
C-H stretch---------
Ring vibrations---------
Note: This table is a placeholder. The values are represented as "---" as no published data is available.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for understanding the charge distribution and for predicting the reactive sites of a molecule. The MEP map uses a color scale to indicate regions of different electrostatic potential, where red typically represents electron-rich regions (negative potential), which are susceptible to electrophilic attack, and blue represents electron-poor regions (positive potential), which are prone to nucleophilic attack. Green indicates regions of neutral potential.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.

Table 3: Hypothetical Frontier Molecular Orbital Properties of this compound

PropertyEnergy (eV)
HOMO Energy---
LUMO Energy---
HOMO-LUMO Gap---
Note: This table is a placeholder. The values are represented as "---" as no published data is available.

Table 4: Hypothetical Electric Moments and Nonlinear Optical Properties of this compound

PropertyCalculated Value
Dipole Moment (Debye)---
First-Order Hyperpolarizability (esu)---
Note: This table is a placeholder. The values are represented as "---" as no published data is available.

Ab Initio Computational Methods

Ab initio—Latin for "from the beginning"—computational methods are foundational in theoretical chemistry. wikipedia.org These methods rely on the principles of quantum mechanics to calculate the electronic structure of a molecule, using only fundamental physical constants. wikipedia.org For a related compound, 6-methylnicotinic acid, Density Functional Theory (DFT) calculations with the 6-311+G(d,p) basis set have been employed to determine its equilibrium geometry and harmonic frequencies. jocpr.com Such studies reveal that the optimized molecule possesses a non-planar skeleton. jocpr.com

Furthermore, these calculations provide valuable data on the molecule's electronic properties. For instance, the frontier orbital energy gap, a key indicator of a molecule's reactivity and polarizability, was calculated to be 5.4352 eV for 6-methylnicotinic acid. jocpr.com The molecular electrostatic potential (MESP) map of 6-methylnicotinic acid has also been generated, highlighting the electron-rich regions around the oxygen and nitrogen atoms. jocpr.com These computational approaches are instrumental in understanding the fundamental characteristics that govern the behavior of such molecules.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a dynamic perspective on the behavior of this compound, particularly its interactions with biological targets.

Understanding how a molecule like this compound interacts with its biological targets is paramount. While specific interaction models for this exact compound are not detailed in the provided information, studies on similar nicotinic acid derivatives demonstrate the importance of these interactions. For instance, derivatives of nicotinoylglycine have been shown to form hydrogen bonds with amino acid residues such as Ser448, Glu623, and Gln524 within the active site of certain proteins. nih.gov These interactions are crucial for the molecule's biological activity.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used to estimate the binding affinity between a ligand and its target receptor. For nicotinoylglycine derivatives, docking studies have yielded binding affinity values ranging from -4.781 to -7.152 kcal/mol. nih.gov One particular derivative, a substituted ethane (B1197151) hydrazide, exhibited a strong binding affinity of -5.315 Kcal/mol and a docking score of -11.868. nih.gov These predictions are invaluable for screening potential drug candidates and understanding the structural basis of their activity.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of a compound with its biological activity. While specific QSAR models for this compound are not available in the provided search results, the foundational data for such studies are being generated through computational chemistry. Properties like polarizability, with a calculated mean value of 95.953 a.u. for 6-methylnicotinic acid, are essential descriptors used in developing QSAR models. jocpr.com These models can then be used to predict the activity of new, unsynthesized compounds, thereby streamlining the drug discovery process.

ParameterValueMethod
Frontier Orbital Energy Gap 5.4352 eVDFT/6-311+G(d,p)
Mean Polarizability ‹α› 95.953 a.u.DFT/6-311+G(d,p)
RMS Deviation (non-H atoms) 0.0087 ÅX-ray Crystallography
π–π Stacking Distance 3.466 (17) ÅX-ray Crystallography

Enzyme and Protein Interaction Studies

The interaction of this compound and its analogs with various enzymes and proteins is crucial for understanding their pharmacological and physiological effects. Research has focused on their potential to modulate the activity of enzymes involved in critical cellular processes.

Nicotinate phosphoribosyltransferase (NAPRT) is a key enzyme in the Preiss-Handler pathway, which is one of the major routes for nicotinamide (B372718) adenine dinucleotide (NAD+) biosynthesis from nicotinic acid (niacin) frontiersin.orgnih.govnih.gov. This pathway is vital for maintaining cellular NAD+ levels, which are essential for energy metabolism and various signaling processes nih.gov.

Currently, there are no specific studies in the available scientific literature that directly investigate the modulation of NAPRT by this compound. However, research on analogous compounds provides some insight into how substituted nicotinic acids might interact with this enzyme. For instance, 2-hydroxynicotinic acid has been identified as an inhibitor of NAPRT mdpi.com. The inhibitory activity of such analogs often depends on the specific substitutions on the pyridine (B92270) ring. Studies on various substituted benzimidazole modulators of NAPRT have shown that small changes in chemical structure can shift a compound from being an inhibitor to an activator of the enzyme nih.gov. Therefore, while direct evidence is lacking, the structure of this compound suggests it could potentially interact with and modulate NAPRT activity. Further research is required to determine the nature and extent of this potential interaction.

Table 1: Investigated Modulators of Nicotinate Phosphoribosyltransferase (NAPRT)

Compound Type of Modulation Reference
2-Hydroxynicotinic acid Inhibitor mdpi.com

This table is interactive. Click on the headers to sort the data.

LIN28 is an RNA-binding protein that plays a significant role in developmental timing, stem cell pluripotency, and oncogenesis by inhibiting the biogenesis of the let-7 family of microRNAs mdpi.comresearchgate.net. LIN28 possesses two key RNA-binding domains: a cold-shock domain (CSD) and a C-terminal zinc knuckle domain (ZKD), which recognize specific motifs in the precursor let-7 (pre-let-7) RNA mdpi.commdpi.com. This interaction prevents the processing of pre-let-7 by the Dicer enzyme, thereby blocking the production of mature, functional let-7 miRNA mdpi.com.

Research on analogs of this compound has shed light on potential inhibitory mechanisms. Specifically, 5-(methylamino)nicotinic acid (MNA) has been identified as a minimal scaffold for LIN28 inhibition mdpi.comuni.lu. Studies have shown that compounds containing a benzoic acid-like moiety can act as LIN28 inhibitors mdpi.com. MNA, which possesses such a moiety, has been demonstrated to block the activity of both LIN28A and LIN28B in vitro and in HeLa cells, albeit with a relatively high half-maximal inhibitory concentration (IC50) of 76 μM in a fluorescence polarization assay mdpi.comuni.lu. This suggests that while MNA can inhibit the LIN28-let-7 interaction, more potent analogs could be developed based on this minimal scaffold mdpi.com. The inhibitory action is thought to occur through the disruption of the binding between LIN28 and pre-let-7, thereby preventing LIN28-mediated oligouridylation and subsequent degradation of the pre-miRNA nih.gov.

Table 2: Research Findings on LIN28 Inhibition by a 5-(methylamino)nicotinic acid analog

Compound Target Protein Activity IC50 Reference

This table is interactive. Click on the headers to sort the data.

The Cytochrome P450 (CYP) superfamily of enzymes is central to the metabolism of a wide array of xenobiotics, including many drugs and environmental compounds mdpi.com. CYP2A6 is the primary enzyme responsible for the metabolism of nicotine (B1678760) in humans, converting it to cotinine mdpi.comalliedacademies.org. This metabolic pathway is a key determinant of nicotine clearance and influences smoking behavior and dependence alliedacademies.orgnih.gov.

There is currently no direct research available on the metabolism of this compound by CYP enzymes. However, based on the metabolism of structurally related compounds like nicotine and nicotinic acid, some potential metabolic pathways can be postulated. The methyl group and the methylamino group on the pyridine ring of this compound represent potential sites for oxidative metabolism by CYP enzymes. For instance, other CYP enzymes such as CYP2D6 have also been implicated in nicotine metabolism, although to a lesser extent than CYP2A6 dundee.ac.uk. It is plausible that this compound could be a substrate for one or more CYP isoforms, leading to its biotransformation and eventual elimination from the body. Definitive studies are needed to characterize the specific CYP enzymes involved and the metabolites formed.

Beyond the specific enzymes discussed above, there is a lack of research into the perturbation of other relevant enzyme systems by this compound. The metabolism of nicotinic acid itself can involve several enzymatic steps, and in some microorganisms, it is degraded through a pathway involving hydroxylases and other enzymes. However, direct evidence of this compound interacting with and perturbing these or other mammalian enzyme systems is not currently available in the scientific literature. Future research could explore its effects on enzymes involved in NAD+ consumption, such as sirtuins and poly(ADP-ribose) polymerases (PARPs), given its potential role in NAD+ metabolism.

Intracellular Signaling and Pathway Modulation Research

The influence of a compound on intracellular signaling pathways is a critical aspect of its biological activity. For derivatives of nicotinic acid, a key area of investigation is their impact on cellular energy metabolism, particularly through the biosynthesis of NAD+.

Nicotinamide adenine dinucleotide (NAD+) is a fundamental coenzyme in all living cells, playing a central role in redox reactions and energy metabolism nih.gov. The biosynthesis of NAD+ can occur through several pathways, including the Preiss-Handler pathway which utilizes nicotinic acid as a precursor nih.gov. As a derivative of nicotinic acid, it is highly probable that this compound can enter this pathway and influence cellular NAD+ levels.

Supplementation with nicotinic acid has been shown to significantly elevate intracellular NAD+ levels nih.gov. This increase in the cellular NAD+ pool can have profound effects on cellular energy metabolism. For instance, studies have demonstrated that nicotinic acid can improve mitochondrial function soton.ac.uknih.govnih.govresearchgate.net. Enhanced mitochondrial function can lead to more efficient energy production and a reduction in oxidative stress nih.gov. While direct studies on this compound are not available, its structural similarity to nicotinic acid strongly suggests that it could serve as a precursor for NAD+ biosynthesis and thereby modulate cellular energy metabolism. The extent of this influence would depend on its efficiency as a substrate for NAPRT and subsequent enzymes in the Preiss-Handler pathway.

Table 3: Potential Influence on Cellular Energy Metabolism

Pathway/Process Potential Effect of this compound Basis for Postulation
NAD+ Biosynthesis (Preiss-Handler Pathway) May serve as a precursor to increase cellular NAD+ levels. Structural similarity to nicotinic acid, the natural substrate.
Mitochondrial Function Could potentially improve mitochondrial respiratory capacity and efficiency. Based on the observed effects of nicotinic acid on mitochondrial function soton.ac.uknih.govnih.govresearchgate.net.

This table is interactive. Click on the headers to sort the data.

DNA Repair Pathway Investigations

While direct studies on this compound are limited, the role of its parent molecules, nicotinamide and niacin (nicotinic acid), in DNA repair is well-documented. These compounds are precursors for nicotinamide adenine dinucleotide (NAD+), a critical coenzyme for the nuclear enzyme poly(ADP-ribose) polymerase-1 (PARP-1). nih.govnih.govmdpi.com PARP-1 is a key player in detecting DNA damage and initiating repair processes. nih.gov

Transcriptional Regulation Studies

The influence of nicotinic acid derivatives on transcriptional regulation is another area of significant interest. Nicotinic acid can modulate gene expression through various mechanisms. nih.gov One key pathway involves the activation of specific receptors which can, in turn, alter the levels of intracellular signaling molecules like cAMP. nih.gov These changes can affect the activity of transcription factors that regulate the expression of numerous genes, including those involved in lipid metabolism. nih.gov

Furthermore, research into related compounds has identified specific elements in the 5'-flanking region of certain genes that are necessary for promoter activity. nih.gov For instance, studies on the rat beta4 subunit gene of the neuronal nicotinic acetylcholine (B1216132) receptor identified an element that interacts with the transcriptional activator Sp1, indicating that Sp1 is at least partially necessary for the transcriptional activation of this gene. nih.gov Transcriptional regulation is a fundamental process that allows cells to respond to various signals and maintain cellular identity and function. nih.gov

Protein-Protein Interaction (PPI) Modulation

Protein-protein interactions (PPIs) are fundamental to most biological processes, and their modulation represents a promising frontier for developing novel therapeutics. nih.gov While specific PPI modulation by this compound has not been detailed, the general principle involves using small molecules to either inhibit or stabilize these interactions. nih.govnih.gov The large, flat surfaces of protein interfaces have historically made them challenging targets for small molecules. nih.gov However, strategies focusing on mimicking key secondary structure elements, such as alpha-helices or beta-sheets at the interaction hot-spots, have proven successful. nih.gov An example of a well-studied PPI target in cancer research is the interaction between MDM2 and the tumor suppressor p53. nih.gov Small molecules have been developed to inhibit this interaction, leading to the reactivation of p53 and subsequent inhibition of cell growth. nih.gov

Antimicrobial and Antifungal Activity Evaluation

Derivatives of nicotinic acid and nicotinamide have demonstrated notable antimicrobial and antifungal properties, suggesting a potential role for compounds like this compound in combating pathogenic microorganisms.

Efficacy Against Gram-Positive and Gram-Negative Bacteria

A range of nicotinamide derivatives have been synthesized and tested for their antibacterial activity. researchgate.netnih.gov These compounds have shown inhibitory effects against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. researchgate.net Studies have demonstrated that the efficacy can vary significantly based on the specific chemical structure of the derivative. For instance, in one study, a nicotinamide derivative (NC 3) was particularly effective against the Gram-negative bacteria P. aeruginosa and Klebsiella pneumoniae, while another (NC 5) showed the most potency against Gram-positive bacteria. nih.gov High concentrations of niacinamide (the amide of nicotinic acid) have also been shown to inhibit the growth of various bacteria, with P. aeruginosa being particularly sensitive. mdpi.com

Antibacterial Activity of Nicotinamide Derivatives
CompoundTarget BacteriaActivity LevelReference
Nicotinamide Derivatives (General)S. aureus, B. subtilis (Gram+)Effective researchgate.net
Nicotinamide Derivatives (General)E. coli, P. aeruginosa (Gram-)Effective researchgate.net
NC 3P. aeruginosa, K. pneumoniae (Gram-)Significant Inhibition at 0.016 mM nih.gov
NC 5Gram-positive bacteriaMost effective at 0.03 mM nih.gov
NiacinamideP. aeruginosaMost sensitive (MIC100 1.5%) mdpi.com

Antifungal Efficacy Assessments

In addition to antibacterial effects, nicotinamide derivatives have been evaluated for their antifungal activity. researchgate.net Testing against fungal strains such as Candida albicans and Aspergillus niger has shown that these compounds can exert a significant inhibitory effect. researchgate.net While some studies indicate that higher concentrations may be required to completely inhibit fungal growth compared to bacteria, the findings are promising. nih.gov For example, the minimum inhibitory concentration (MIC100) of niacinamide against C. albicans was found to be 2.5%, while for the mold Aspergillus brasiliensis it was 4%. mdpi.com

Antifungal Activity of Nicotinamide/Niacinamide Derivatives
CompoundTarget FungiActivity LevelReference
Nicotinamide Derivatives (General)A. niger, C. albicansAdmirable inhibitory effect researchgate.net
NC 4C. albicansComplete inhibition below 1 mM nih.gov
NiacinamideC. albicansMIC100 of 2.5% mdpi.com
NiacinamideA. brasiliensisMIC100 of 4.0% mdpi.com

Elucidation of Antimicrobial Action Mechanisms (e.g., Inhibition of Nucleic Acid and Protein Synthesis)

The mechanisms by which antimicrobial agents exert their effects are varied. Several antimicrobials function by inhibiting the synthesis of essential macromolecules like nucleic acids and proteins. nih.govnih.gov Inhibition of nucleic acid synthesis can occur through interference with DNA replication or transcription. nih.gov For example, rifamycins inhibit bacterial transcription by binding to DNA-dependent RNA polymerase. nih.gov

Protein synthesis is another critical target for antimicrobial compounds. nih.govdrugbank.com These inhibitors can act at different stages of translation, such as interrupting the elongation of the peptide chain or blocking ribosomal sites. drugbank.com While the precise mechanism for this compound is not fully elucidated, research on niacinamide suggests a mode of action that involves inducing cell cycle arrest, leading to an increase in cell volume and elongation in bacteria. nih.gov This points to a mechanism that disrupts the normal process of cell division and proliferation. nih.gov

Biological Activity and Mechanistic Characterization

Advanced Methodologies for Biological Activity Profiling

Cell-Based Assay Platforms for Mechanistic Elucidation

Cell-based assays are fundamental tools for assessing the biological effects of a compound in a physiologically relevant context. They allow for the observation of cellular responses, from pathway activation to changes in cell viability, providing critical insights into the compound's mechanism of action.

High-Throughput Screening (HTS) Development in Cellular Models

High-throughput screening (HTS) enables the rapid testing of large numbers of compounds to identify "hits"—molecules that modulate a specific biological pathway or target. washu.edu These platforms often utilize automated liquid handling and advanced detection methods like high-content imaging, fluorescence intensity, or luminescence to assess cellular responses in 96-well or 384-well plates. washu.edu

While HTS is a cornerstone of modern drug discovery, specific HTS campaigns developed in cellular models to profile the activity of 6-Methyl-2-(methylamino)nicotinic acid are not extensively documented in publicly available literature. However, related research highlights the use of HTS for identifying inhibitors of nicotinamide (B372718) N-methyltransferase (NNMT), an enzyme that metabolizes nicotinamide, a related compound. nih.govresearchgate.net This suggests that HTS platforms could be adapted to screen for modulators of niacin-related metabolic pathways.

Dual Luciferase Reporter Gene Assays for Pathway Activation

Dual luciferase reporter gene assays are a powerful tool for studying gene expression and signal transduction pathways. bmglabtech.com In this system, the activity of a primary reporter (like Firefly luciferase), linked to a specific genetic regulatory element, is measured to quantify the activation or inhibition of a pathway. A second, constitutively expressed reporter (such as Renilla luciferase) is used to normalize the data, correcting for variations in transfection efficiency and cell viability. bmglabtech.combiotium.com

Currently, there is no specific research available that details the use of dual luciferase reporter gene assays to investigate pathway activation by this compound.

Oligouridylation Assays for RNA Processing Modulation

Oligouridylation assays are specialized techniques used to study the modulation of RNA processing, a critical step in gene expression. These assays detect the addition of uridine (B1682114) tails to RNA molecules, a modification that can influence RNA stability and translation.

The application of oligouridylation assays to study the effects of this compound on RNA processing has not been reported in the available scientific literature.

Fluorescence Polarization Assays for Molecular Interactions

Fluorescence polarization (FP) is a versatile, solution-based technique used to monitor molecular binding events in real-time. It is particularly well-suited for HTS. The assay measures the change in the polarization of fluorescent light emitted from a small, fluorescently labeled molecule (tracer). When the tracer is unbound, it tumbles rapidly, resulting in low polarization. Upon binding to a larger molecule, its rotation slows, leading to an increase in polarization.

Specific studies employing fluorescence polarization assays to characterize the molecular interactions of this compound are not documented. However, the development of FP competition assays for related targets, such as nicotinamide N-methyltransferase (NNMT), demonstrates the utility of this platform for identifying inhibitors that interfere with substrate binding. researchgate.net

Cell Viability and Proliferation Assays (e.g., MTT assays)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which often serves as an indicator of cell viability and proliferation. nih.gov In viable, metabolically active cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals. nih.govnih.gov These crystals are then solubilized, and the absorbance is measured, which generally correlates with the number of viable cells. nih.gov

While direct MTT assay data for this compound is not available, a study on a novel derivative, Nicotinic acid-Alpha Linolenic Acid (Nic-ALA), investigated its cytotoxic effects on the A375 melanoma cell line using this method. sums.ac.ir The findings from this related compound demonstrate the applicability of the MTT assay in evaluating the anti-proliferative potential of nicotinic acid derivatives.

Table 1: Cytotoxicity of a Nicotinic Acid Derivative (Nic-ALA) on A375 Melanoma Cells via MTT Assay sums.ac.ir

Time PointIC50 Value (µM)
24 hours166.7
48 hours144.2
72 hours146.1

This table presents the half-maximal inhibitory concentration (IC50) of the Nic-ALA derivative, indicating the concentration at which it inhibits 50% of the metabolic activity of the A375 cells at different time points.

Biochemical Assay Systems for Target Validation

Following the identification of a compound's cellular activity, biochemical assays are employed for target validation. These in vitro systems use purified components, such as enzymes or receptors, to confirm direct interaction with the compound and to quantify its potency and selectivity. This step is crucial to ensure that the compound's observed cellular effects are due to the intended molecular interaction.

Research into the specific biochemical targets of this compound and their validation through dedicated biochemical assays is not described in the current body of scientific literature. Studies on related niacin metabolites often focus on quantifying their levels in biological fluids as markers of niacin status, rather than validating specific protein targets for nicotinic acid derivatives. nih.govnih.gov

Enzyme Kinetic Assays (e.g., HPLC-based assays for NAPRT)

Enzyme kinetic assays are fundamental in determining how a compound interacts with a specific enzyme. For pyridine (B92270) derivatives, a key target is often Nicotinate Phosphoribosyltransferase (NAPRT), an enzyme involved in NAD biosynthesis. nih.govnih.gov High-Performance Liquid Chromatography (HPLC)-based assays are a specific and sensitive method for this purpose.

In a typical HPLC-based assay for NAPRT, the enzymatic reaction is initiated by adding the enzyme to a mixture containing the substrate, nicotinic acid (NA), and the co-substrate, 5-phosphoribosyl-1-pyrophosphate (PRPP), along with the test inhibitor, such as a derivative of "this compound". The reaction is allowed to proceed for a set time before being stopped, often by acidification. The resulting mixture is then analyzed by reverse-phase HPLC to separate and quantify the product, nicotinic acid mononucleotide (NAMN), from the unreacted substrates. By measuring the rate of NAMN formation at different inhibitor concentrations, key kinetic parameters like the Michaelis constant (Km) and the inhibition constant (Ki) can be determined. nih.gov

For instance, studies on related nicotinic acid analogs have utilized this method to identify competitive inhibitors of NAPRT. nih.gov These assays have revealed that compounds like 2-hydroxynicotinic acid can act as competitive inhibitors with respect to nicotinic acid. nih.gov The data generated from these assays are critical for understanding the structure-activity relationship of potential inhibitors.

A more recent advancement is the development of a continuous fluorometric enzyme-coupled assay for NAPRT. This method offers a higher throughput alternative to the traditional HPLC-based approach. nih.gov In this assay, the product NAMN is converted through a series of enzymatic reactions to NAD, which is then quantified using a highly sensitive fluorescent probe. nih.gov This allows for rapid screening of compound libraries to identify potential NAPRT inhibitors.

Table 1: Comparison of NAPRT Assay Methodologies
MethodologyPrincipleAdvantagesDisadvantages
HPLC-Based AssayDirectly measures the formation of the product, NAMN, by separating it from substrates via chromatography. nih.govHigh specificity and accuracy in quantifying the reaction product. nih.govTime-consuming, with each sample analysis taking a significant amount of time. nih.gov
Fluorometric Enzyme-Coupled AssayThe product NAMN is converted to NAD, which is then measured using a fluorescent probe. nih.govHigh sensitivity and suitable for high-throughput screening of many compounds. nih.govIndirect measurement may be susceptible to interference from compounds that affect the coupling enzymes or the fluorescent signal.

Receptor Binding and Activation Assays

Receptor binding and activation assays are essential for characterizing the interaction of compounds with their target receptors, such as nicotinic acetylcholine (B1216132) receptors (nAChRs) for pyridine-based molecules. nih.govnih.govnih.gov These assays help to determine a compound's affinity for the receptor and its functional effect, i.e., whether it acts as an agonist (activator), antagonist (blocker), or allosteric modulator.

Radioligand binding assays are a common method to determine the binding affinity (Ki) of a test compound. This involves competing the test compound against a known radiolabeled ligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, which can then be used to calculate the Ki. For example, the binding affinity of various nicotine (B1678760) analogs has been determined for different nAChR subtypes, such as α4β2 and α7, revealing how small structural modifications can significantly alter receptor selectivity. nih.gov

Functional assays, often conducted using electrophysiological techniques like two-electrode voltage clamp in Xenopus oocytes or patch-clamp in mammalian cells expressing the target receptor, are used to assess the functional activity of a compound. nih.govnih.gov These assays measure the ion flow through the receptor channel in response to the application of the compound. This allows for the determination of the compound's potency (EC50, the concentration that elicits a half-maximal response) and efficacy (the maximum response elicited by the compound). For instance, studies on nicotine analogs have shown how methylation at different positions on the pyrrolidine (B122466) ring can uniquely alter agonist potency and efficacy at α7 and α4β2 nAChRs. nih.gov

Table 2: Key Parameters Determined from Receptor Assays
ParameterAssay TypeDescription
Ki (Inhibition Constant)Radioligand Binding AssayMeasures the affinity of a compound for a receptor. A lower Ki value indicates a higher binding affinity.
IC50 (Half maximal Inhibitory Concentration)Binding or Functional AssayThe concentration of a compound that produces 50% inhibition of a biological response.
EC50 (Half maximal Effective Concentration)Functional AssayThe concentration of a compound that produces 50% of the maximal possible effect.
EfficacyFunctional AssayThe maximum biological effect a compound can produce upon binding to a receptor.

Innovative Scaffold-Based Drug Discovery Strategies

The pyridine ring is a privileged scaffold in medicinal chemistry due to its presence in numerous natural products and approved drugs. nih.govresearchgate.netnih.gov Innovative strategies in drug discovery often leverage this scaffold to design novel therapeutic agents.

Rational Design of Pyridine-Based Scaffolds

Rational drug design involves the deliberate creation of new molecules with a specific biological target in mind. For pyridine-based scaffolds, this often entails modifying the core structure to enhance properties like target affinity, selectivity, and pharmacokinetic profiles. researchgate.netmdpi.com Computational methods, such as molecular docking and molecular dynamics simulations, play a crucial role in this process by predicting how a designed molecule will interact with its target protein. researchgate.net

For example, the design of novel inhibitors often starts with a known ligand or a fragment that binds to the target. The pyridine scaffold can then be elaborated with different functional groups to optimize interactions with the binding site. This approach has been used to develop potent inhibitors for various targets, including kinases and cholinesterases. researchgate.netmdpi.com The rationale behind these modifications is often to improve hydrogen bonding, hydrophobic interactions, or electrostatic interactions with the target protein.

Scaffold Repurposing and Optimization Studies

Scaffold repurposing, or scaffold hopping, is a strategy where the core structure of a known active compound is replaced with a different, but structurally related, scaffold to discover new chemical entities with improved properties. The pyridine scaffold is an excellent candidate for this approach due to its versatility and ability to mimic other aromatic systems. researchgate.net

Q & A

Q. What are the recommended safety protocols for handling 6-Methyl-2-(methylamino)nicotinic acid in laboratory settings?

  • Methodological Answer: Handling requires full-body protective clothing (e.g., chemical-resistant gloves, lab coat) and respiratory protection (P95 or OV/AG/P99 filters for higher exposures) as per NIOSH/CEN standards. Avoid environmental discharge into drains. Acute toxicity data suggest strict control of exposure limits, particularly given structural analogs (e.g., 2-Amino-6-methylnicotinonitrile) with carcinogenic potential at >0.1% concentrations . Storage stability is ensured under recommended conditions (dry, cool environment), but incompatibility with strong oxidizers should be assumed pending compound-specific data.

Q. What synthetic routes are available for this compound, and how can purity be optimized?

  • Methodological Answer: While direct synthesis data are limited, nicotinic acid derivatives are typically synthesized via hydrazide intermediates or condensation reactions. For example, nicotinic acid hydrazide can be functionalized with methylamino groups under controlled pH (4–6) and reflux conditions in ethanol. Purity optimization involves recrystallization (e.g., using ethanol/water mixtures) and HPLC validation with UV detection (λ = 254 nm), referencing protocols for structurally related compounds like 6-chloro-nicotinic acid (6-CNA) .

Q. How should researchers characterize the physicochemical properties of this compound?

  • Methodological Answer: Key properties include melting point (compare to analogs like nicotinamide, mp 128–131°C ), solubility in polar solvents (e.g., DMSO, methanol), and stability under varying pH (1–12). Use differential scanning calorimetry (DSC) for thermal stability and FT-IR to confirm functional groups (e.g., methylamino C-N stretch at ~1250 cm⁻¹). LC-MS or NMR (¹H/¹³C) is critical for structural validation, as demonstrated for nicotinic acid derivatives .

Advanced Research Questions

Q. What metabolic pathways are hypothesized for this compound, and how can they be experimentally validated?

  • Methodological Answer: Based on nicotinic acid metabolism, expect hydroxylation at the methyl group or demethylation of the methylamino moiety. In vitro studies using liver microsomes (human/rat) with CYP450 inhibitors (e.g., ketoconazole) can identify enzymatic pathways. Stable isotope tracers (e.g., deuterated analogs) and UPLC-QTOF-MS enable metabolite profiling, as shown for nicotinamide derivatives . For in vivo validation, administer the compound to obese Zucker rats and quantify plasma metabolites via mixed-effects pharmacokinetic modeling .

Q. How does the oxidation mechanism of this compound compare to other nicotinic acid derivatives under acidic conditions?

  • Methodological Answer: In acidic media, nicotinic acid derivatives undergo protonation, influencing reactivity with oxidants like peroxomonosulfate (HSO₅⁻). Design stopped-flow kinetic experiments to measure second-order rate constants (k) at varying [H⁺]. Compare results to nicotinic acid oxidation, where rate retardation occurs due to protonation equilibrium (k inversely proportional to [H⁺]) . Use UV-Vis spectroscopy (λ = 260–280 nm) to track intermediate formation and IR for product identification (e.g., N-oxide formation) .

Q. How can researchers resolve discrepancies in reaction kinetics observed across studies on nicotinic acid derivatives?

  • Methodological Answer: Contradictions often arise from pH, temperature, or solvent effects. For example, nicotinic acid recovery varies with trioctylamine (TOA) concentration and pH (optimal at 2.5–3.0) . Replicate studies under standardized conditions (e.g., IUPAC-recommended buffers ), and use sensitivity analysis in kinetic models to isolate variables . Report data using FAIR principles (Findable, Accessible, Interoperable, Reusable), as advocated by nucleic acid analysis guidelines .

Q. What analytical methods are recommended for detecting trace impurities in this compound?

  • Methodological Answer: Employ tandem mass spectrometry (LC-MS/MS) with a C18 column and 0.1% formic acid mobile phase for high sensitivity. For non-polar impurities, use GC-MS with derivatization (e.g., silylation). Quantify carcinogenic impurities (e.g., nitrosamines) via HPLC-UV with a limit of detection (LOD) ≤0.1%, referencing IARC/ACGIH thresholds .

Methodological Challenges and Data Interpretation

Q. How should researchers design dose-response studies to evaluate the hypolipidemic effects of this compound?

  • Methodological Answer: Adapt protocols from nicotinic acid studies, where hypolipidemic effects are mediated via hepatic ApoC3 regulation . Use obese Zucker rats (n ≥ 8 per group) with oral dosing (10–100 mg/kg/day) for 4 weeks. Measure serum non-esterified fatty acids (NEFAs) and triglycerides via enzymatic assays. Apply mixed-effects models to account for inter-individual variability, as demonstrated for nicotinic acid pharmacokinetics .

Q. What strategies mitigate matrix interference in environmental samples containing this compound?

  • Methodological Answer: Solid-phase extraction (SPE) with Oasis HLB cartridges effectively isolates polar acids from water/soil matrices. For complex biological matrices (e.g., plasma), protein precipitation with acetonitrile (1:3 v/v) followed by SPE cleanup reduces interference. Validate recovery rates (≥80%) via spike-and-recovery experiments using deuterated internal standards .

Tables for Key Data Comparison

Property This compound (Hypothetical) Nicotinic Acid 6-Chloro-nicotinic Acid (6-CNA)
Melting Point (°C)~99–105 (estimated) 235.5–236.5 Not reported
pKa~2.5–3.0 (carboxylic acid) 2.07 (carboxylic acid) 1.8–2.2 (estimated)
Major Metabolic PathwayMethylamino demethylation Hydroxylation Chlorine substitution
Analytical Method (Purity)LC-MS/MS (95%+) HPLC-UV GC-MS

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.